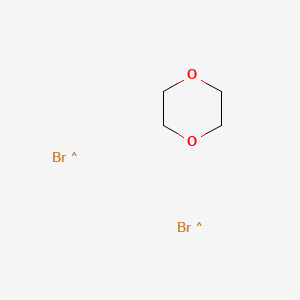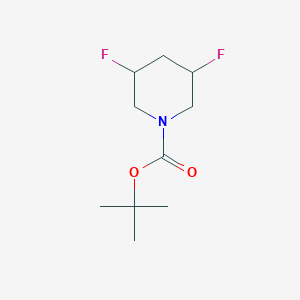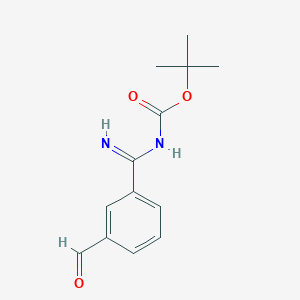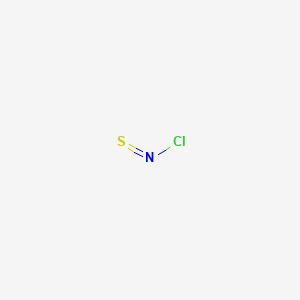
(R)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a fluorinated derivative of tetrahydroquinoxaline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoxaline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: The major product is often a quinoxaline derivative with additional oxygen-containing functional groups.
Reduction: The major product is typically a fully reduced tetrahydroquinoxaline.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the fluorine atom.
科学研究应用
Chemistry: In chemistry, ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand the role of fluorinated compounds in biological systems.
Medicine: In medicinal chemistry, ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is investigated for its potential therapeutic properties. Its fluorinated structure may enhance its binding affinity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with various biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
8-Fluoroquinoxaline: A non-methylated analog with similar fluorination.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: A non-fluorinated analog with similar structural features.
Uniqueness: ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological interactions. The combination of these substituents makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H11FN2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3 |
InChI 键 |
USAJCDDEXDAFJC-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2=C(N1)C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


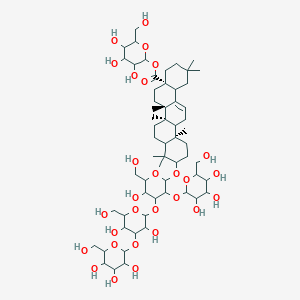
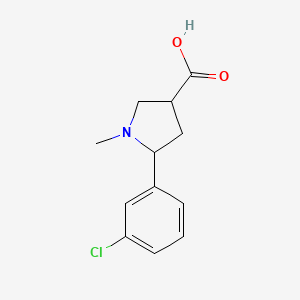
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)

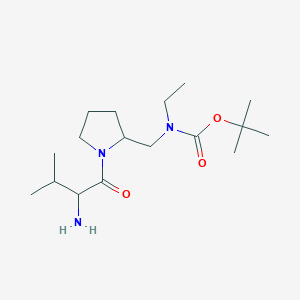

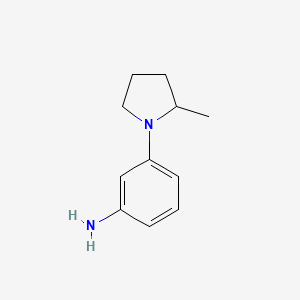
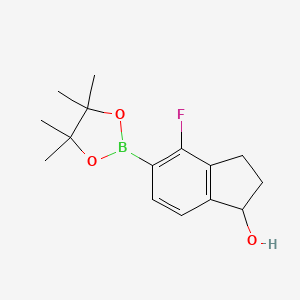
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
